
2,2'-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two benzoxazole groups attached to a naphthalene core, which imparts specific chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) typically involves the condensation of 1,7-diaminonaphthalene with 5-methyl-2-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole rings.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzoxazole compounds.
科学的研究の応用
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of optical brighteners and as a component in various materials.
作用機序
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) involves its ability to absorb ultraviolet light and re-emit it as visible light, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with nucleic acids and proteins, which can be studied using fluorescence spectroscopy.
類似化合物との比較
Similar Compounds
- 2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole)
- 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
- 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
Uniqueness
What sets 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) apart from similar compounds is its specific structural configuration, which imparts unique fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise fluorescence characteristics and chemical stability.
特性
CAS番号 |
65475-05-0 |
|---|---|
分子式 |
C26H18N2O2 |
分子量 |
390.4 g/mol |
IUPAC名 |
5-methyl-2-[7-(5-methyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H18N2O2/c1-15-6-10-23-21(12-15)27-25(29-23)18-9-8-17-4-3-5-19(20(17)14-18)26-28-22-13-16(2)7-11-24(22)30-26/h3-14H,1-2H3 |
InChIキー |
MZSRRPFODRGPBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=CC=C4C5=NC6=C(O5)C=CC(=C6)C)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


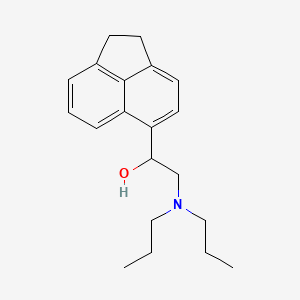
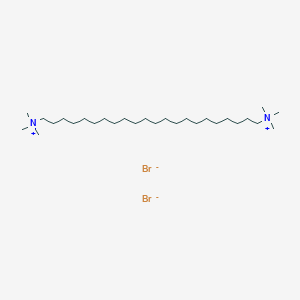
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
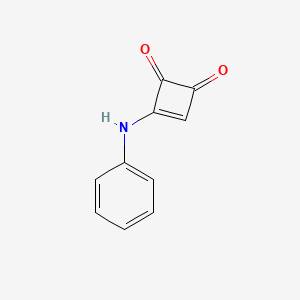
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)

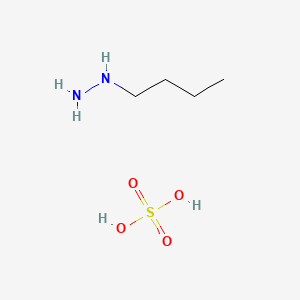
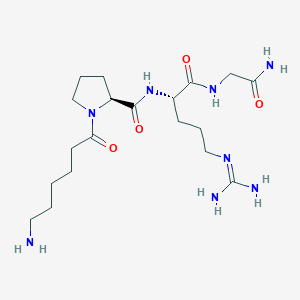

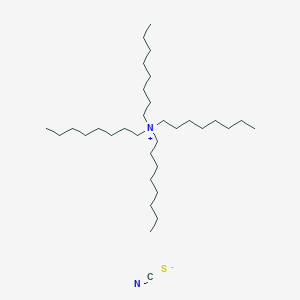

![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
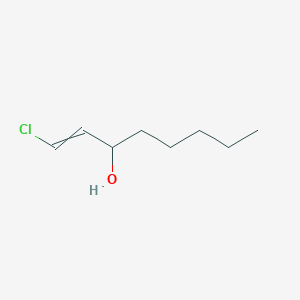
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
